Distinct Bioassay Fingerprint: Dual Screening Hits in AMPAR-Stargazin Modulation and GIRK2 Channel Activation Assays
This compound has been specifically tested and registered in two functional bioassays at the Vanderbilt Screening Center: (i) modulation of AMPAR-stargazin complexes, and (ii) activation of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) . In contrast, its closest structural analogs—including 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide (CAS 1234854-02-4) and 4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide—have no publicly registered bioassay data in these or comparable assay systems . For procurement decisions, this means that the 3-chloro analog is the only member of this sub-series with documented, albeit qualitative, activity in ion channel and receptor modulation screening panels. Quantitative IC50/EC50 values from these screens are currently not publicly accessible; users should request the full screening report from the Vanderbilt Screening Center or contract a follow-up dose-response study.
| Evidence Dimension | Availability of functional bioassay screening data |
|---|---|
| Target Compound Data | Registered in 2 functional bioassays (AMPAR-stargazin modulation; GIRK2 channel activation) at Vanderbilt Screening Center |
| Comparator Or Baseline | 3-Acetyl analog (CAS 1234854-02-4): 0 registered functional bioassays; 4-Ethoxy analog: 0 registered functional bioassays; 2,6-Dichloro-3-methyl analog: 0 registered functional bioassays |
| Quantified Difference | Qualitative presence vs. absence of screening data; no quantitative potency comparison possible without follow-up dose-response experiments |
| Conditions | Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters; specific assay IDs: WaveGuideAssay:441 (AMPAR-stargazin) and VANDERBILT_HTS_GIRK2_HPP (GIRK2) |
Why This Matters
Existing screening data, even qualitative, reduces the upfront cost of target identification and provides a defined starting point for hit-to-lead optimization compared to completely untested analogs.
